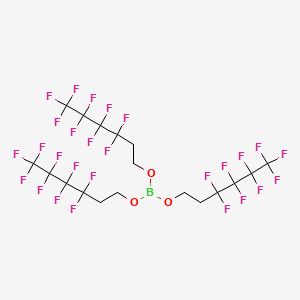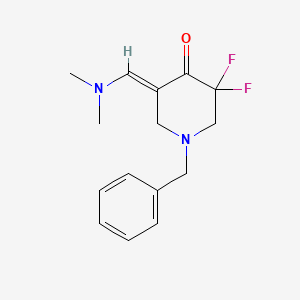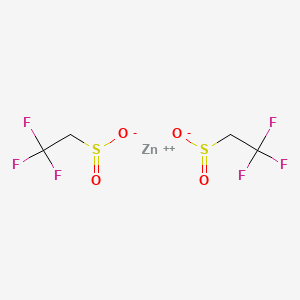
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate is a chemical compound with the molecular formula C18H12BF27O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is often used in various scientific research applications, particularly in the fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate typically involves the reaction of boric acid or borate esters with 3,3,4,4,5,5,6,6,6-nonafluorohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and high throughput .
化学反应分析
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The borate group can participate in redox reactions, leading to the formation of different oxidation states of boron.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different boron oxides .
科学研究应用
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Materials Science: Employed in the development of high-performance materials due to its thermal stability and chemical resistance.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with other molecules, influencing their reactivity and stability. The presence of multiple fluorine atoms enhances the compound’s ability to resist degradation and maintain its functional properties under harsh conditions .
相似化合物的比较
Similar Compounds
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Similar in structure but contains a tin atom instead of boron.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride: Another related compound with a tin atom and hydride group
Uniqueness
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate is unique due to its borate group, which imparts different chemical properties compared to its tin-containing analogs.
属性
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BF27O3/c20-7(21,10(26,27)13(32,33)16(38,39)40)1-4-47-19(48-5-2-8(22,23)11(28,29)14(34,35)17(41,42)43)49-6-3-9(24,25)12(30,31)15(36,37)18(44,45)46/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIGPGDYHLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BF27O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B8017825.png)

![Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8017829.png)


![6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B8017845.png)


![Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8017870.png)




